1-epi-Ramipril

Pharmaceutical Analysis Regulatory Science Stereochemistry

1-epi-Ramipril (CAS 104195-90-6) is a single-epimer stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug Ramipril, formally designated as Ramipril EP Impurity H, or the (R,S,S,S,S)-epimer. This compound differs from the active pharmaceutical ingredient (API) solely by the inversion of configuration at the 1-position chiral center.

Molecular Formula C₂₃H₃₂N₂O₅
Molecular Weight 416.51
CAS No. 104195-90-6
Cat. No. B1147302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-epi-Ramipril
CAS104195-90-6
Synonyms(2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-_x000B_1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[R*(S*)],2α,3aβ,6aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrol
Molecular FormulaC₂₃H₃₂N₂O₅
Molecular Weight416.51
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-epi-Ramipril (CAS 104195-90-6) Reference Standard: Sourcing Guide for Ramipril EP Impurity H


1-epi-Ramipril (CAS 104195-90-6) is a single-epimer stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug Ramipril, formally designated as Ramipril EP Impurity H, or the (R,S,S,S,S)-epimer [1]. This compound differs from the active pharmaceutical ingredient (API) solely by the inversion of configuration at the 1-position chiral center . With a molecular formula of C₂₃H₃₂N₂O₅ and a molecular weight of 416.51 g/mol, it is exclusively supplied as a highly characterized analytical reference material for use in pharmaceutical quality control, method validation, and regulatory submission processes, not for therapeutic application [1].

Why Ramipril API Cannot Substitute for 1-epi-Ramipril in Analytical Workflows


The procurement of a generic Ramipril API standard cannot fulfill the specific analytical role of 1-epi-Ramipril due to profound differences in stereochemical conformation and resulting chromatographic behavior. As a diastereomer, 1-epi-Ramipril possesses distinct physicochemical properties that govern its separation from the API and other impurities in pharmacopoeial methods [1]. Its use as a system suitability marker or impurity reference is dictated by the European Pharmacopoeia (Ph. Eur.) monograph for Ramipril, which specifies Impurity H as an individually monitored stereoisomer [2]. Substitution with the incorrect stereoisomer invalidates HPLC or capillary electrophoresis (CE) peak identification, method validation protocols, and regulatory compliance for Abbreviated New Drug Application (ANDA) filings [3].

Quantitative Evidence for Differentiating 1-epi-Ramipril from Ramipril and Other Stereoisomers


Pharmacopoeial Identity: 1-epi-Ramipril as a Distinct and Monitored Diastereomer

1-epi-Ramipril is not merely a related substance but is explicitly codified as 'Impurity H' in the Ph. Eur. monograph for Ramipril, distinguishing it from other stereoisomeric impurities such as Impurity I (S,R,S,S,S-epimer) and degradation products like Impurity D (diketopiperazine) [1]. The Ph. Eur. lists 14 process-related and degradation impurities (A-N), with Impurity H classified as a synthesis-derived diastereomer requiring chromatographic resolution from the API . Quantitative limits during shelf-life specify that any individual unspecified impurity, such as Impurity H, must not exceed 0.5% of the total drug substance [2].

Pharmaceutical Analysis Regulatory Science Stereochemistry

Categorical Loss of ACE Inhibitory Activity in Non-All-S Stereoisomers

Patent literature explicitly states that Ramipril possesses five chiral centers, leading to 32 possible optical isomers, and that the isomer with the all-S configuration exhibits the highest ACE inhibiting activity; the other optical isomers are comparatively less active or are completely inactive, and hence are considered undesirable for therapeutic use [1]. Since 1-epi-Ramipril bears an R-configuration at the 1-position (unlike the all-S API), it falls into the category of stereoisomers with significantly diminished or absent pharmacological effect. This is further supported by the characterization of Impurity D (ramipril diketopiperazine) as 'not active as an ACE inhibitor' in the same patent family, establishing a precedent that non-API stereoisomers and derivatives lack the parent's mechanism [2].

Pharmacology Stereochemistry ACE Inhibition

Essential Role in HPLC and CE Method Selectivity Validations

The presence of 1-epi-Ramipril in a resolution mixture is critical for demonstrating the selectivity of analytical methods. The European Pharmacopoeia mandates specific system suitability criteria, including the baseline separation of Impurity H from the main Ramipril peak and other related substances [1]. In practical applications, a validated capillary electrophoresis method achieved baseline separation of all eight main impurities, including Impurity H, in approximately 10 minutes, confirming the compound's unique electrophoretic mobility [2]. Similarly, a green HPLC method reported a run time of under 25 minutes for impurity profiling, a two-fold improvement over the official Ph. Eur. method, with 1-epi-Ramipril being a key analyte for demonstrating system performance [3].

Method Validation Chromatography Quality Control

Distinct Physicochemical Behavior Due to Cis-Trans Isomerism in Solution

Ramipril and several of its impurities, including the proline-like moiety present in 1-epi-Ramipril, undergo cis-trans isomerization in solution, leading to peak splitting or interconversion zones that can corrupt quantitative analysis if not properly controlled [1]. The isomeric SMILES notation confirms that 1-epi-Ramipril (CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O) has a distinct spatial arrangement from Ramipril, which directly influences its equilibrium between (Z)- and (E)-diastereomers [2]. This behavior is sensitive to the presence of surfactants, pH, and temperature, meaning the stereoisomeric impurity requires individually optimized analytical conditions, which are not interchangeable with those for the API or other impurities [1].

Physicochemical Characterization Isomerism Stability

Primary Procurement and Application Scenarios for 1-epi-Ramipril (Ramipril EP Impurity H)


ANDA Filing: Identification and Quantification of Impurity H in Ramipril Drug Substance

Generic pharmaceutical manufacturers must demonstrate control of process-related stereoisomers to obtain ANDA approval. 1-epi-Ramipril is used as the reference standard to identify and quantify the (R,S,S,S,S)-epimer peak during HPLC or CE analysis of Ramipril API batches. Compliance with the Ph. Eur. specification—limiting Impurity H to ≤0.5% during shelf life—requires its accurate integration, which is only possible with an authenticated reference material [1].

Analytical Method Development and Validation for Forced Degradation Studies

During stress testing of Ramipril formulations (heat, humidity, acid/base hydrolysis), researchers must differentiate degradation products from process impurities. Co-injection of 1-epi-Ramipril allows the establishment of relative retention times (RRT) and system suitability parameters. The validated CE method's 10-minute baseline separation, which resolves Impurity H alongside other analytes, provides a benchmark for developing faster, greener analytical workflows [2].

Investigating Structure-Activity Relationships (SAR) of ACE Inhibitor Stereoisomers

Academic and industrial labs studying the stereochemical determinants of ACE inhibition use 1-epi-Ramipril to probe how a single epimerization at the 1-position eliminates potency. Correlating the documented inactivity of non-all-S Ramipril isomers (US 7,732,620) with in silico docking models or in vitro assays of this specific epimer helps define the pharmacophoric requirements for tight-binding ACE inhibition, which can guide the design of next-generation antihypertensives [3].

Chiral Purity Verification in Commercial Ramipril Production

Manufacturers of Ramipril API utilize 1-epi-Ramipril as a process control marker to demonstrate the effectiveness of chiral crystallization and diastereomeric separation steps. The patent on crystallization of Ramipril explicitly aims to obtain the drug 'free of other stereoisomers,' making a certified standard of Impurity H essential for confirming that the industrial process rejects the undesired (R,S,S,S,S)-epimer to acceptable pharmacopoeial thresholds [3].

Quote Request

Request a Quote for 1-epi-Ramipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.